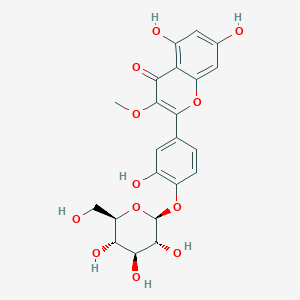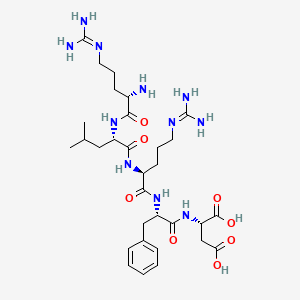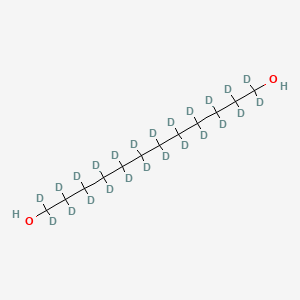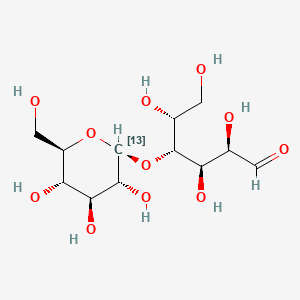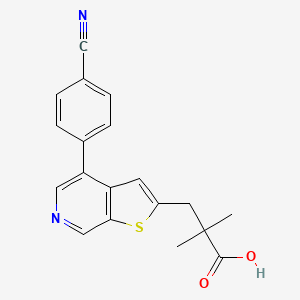
Puliginurad
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Puliginurad involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The detailed synthetic route and reaction conditions are proprietary and specific to the manufacturing process developed by the originating pharmaceutical company .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to maintain consistency and compliance with regulatory standards .
化学反应分析
Types of Reactions
Puliginurad undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to yield reduced forms.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
科学研究应用
Puliginurad has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study urate transporter inhibition and related chemical processes.
Biology: Investigated for its effects on cellular processes involving uric acid transport and metabolism.
Medicine: Explored for its therapeutic potential in treating hyperuricemia and gout, with ongoing clinical trials to evaluate its efficacy and safety
作用机制
Puliginurad exerts its effects by inhibiting the activity of urate transporter 1 (URAT1), a protein responsible for the reabsorption of uric acid in the kidneys. By blocking URAT1, this compound reduces the reabsorption of uric acid, thereby increasing its excretion through urine. This mechanism directly lowers serum uric acid levels, which is crucial in managing and potentially preventing gout flares and other complications associated with hyperuricemia .
相似化合物的比较
Similar Compounds
Lesinurad: Another URAT1 inhibitor used in combination with other agents for gout therapy.
Verinurad: A potent URAT1 inhibitor with similar applications in hyperuricemia and gout treatment.
Dotinurad: An effective uricosuric agent targeting URAT1 for the treatment of hyperuricemia
Uniqueness of Puliginurad
This compound stands out due to its high selectivity and potency as a URAT1 inhibitor. Its unique chemical structure and favorable safety profile make it a promising candidate for further development and clinical use .
属性
CAS 编号 |
2013582-27-7 |
|---|---|
分子式 |
C19H16N2O2S |
分子量 |
336.4 g/mol |
IUPAC 名称 |
3-[4-(4-cyanophenyl)thieno[2,3-c]pyridin-2-yl]-2,2-dimethylpropanoic acid |
InChI |
InChI=1S/C19H16N2O2S/c1-19(2,18(22)23)8-14-7-15-16(10-21-11-17(15)24-14)13-5-3-12(9-20)4-6-13/h3-7,10-11H,8H2,1-2H3,(H,22,23) |
InChI 键 |
QWCZAFGDQBUAFT-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(CC1=CC2=C(S1)C=NC=C2C3=CC=C(C=C3)C#N)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


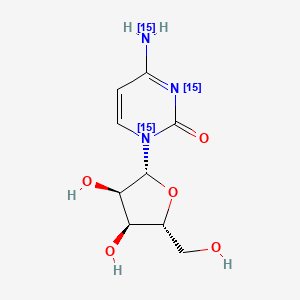
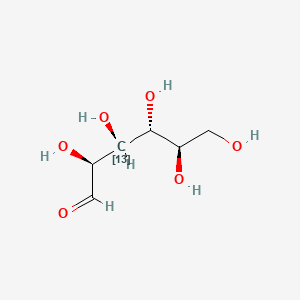
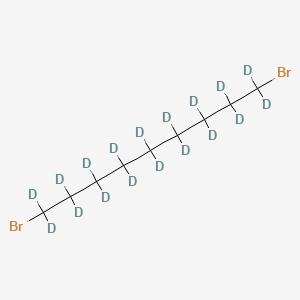
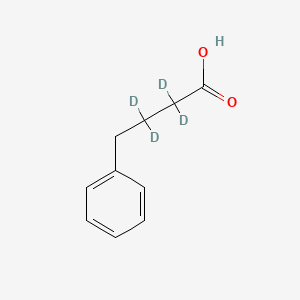
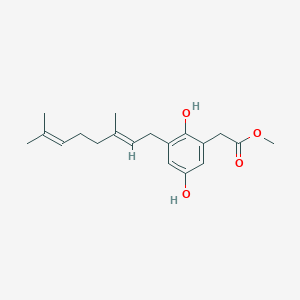
![2-hydroxy-6-[[(2S)-1-(pyridine-3-carbonyl)piperidin-2-yl]methoxy]benzaldehyde](/img/structure/B12395295.png)
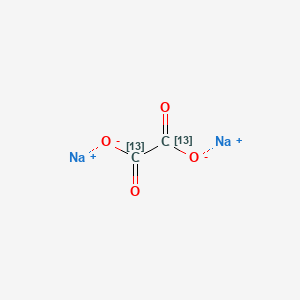
![[(2S)-1-hydroxy-3-pentadecanoyloxypropan-2-yl] (Z)-16,16,17,17,18,18,18-heptadeuteriooctadec-9-enoate](/img/structure/B12395310.png)
![3-[18-(2-carboxyethyl)-8,12-bis(ethenyl)-3,7,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;chlorochromium(2+)](/img/structure/B12395313.png)
![(2S)-N-[(2S)-1-[(4-carbamimidoylphenyl)methylamino]-4-(diaminomethylideneamino)oxy-1-oxobutan-2-yl]-2-[[(2S)-2-[[2-[4-[(diaminomethylideneamino)methyl]phenyl]acetyl]amino]-4-(diaminomethylideneamino)oxybutanoyl]amino]-3,3-dimethylbutanamide](/img/structure/B12395342.png)
